3-Methylpentanedioic--d4 Acid 3-Methylpentanedioic--d4 Acid
Brand Name: Vulcanchem
CAS No.: 1219798-68-1
VCID: VC0113623
InChI: InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2
SMILES: CC(CC(=O)O)CC(=O)O
Molecular Formula: C6H10O4
Molecular Weight: 150.166

3-Methylpentanedioic--d4 Acid

CAS No.: 1219798-68-1

Cat. No.: VC0113623

Molecular Formula: C6H10O4

Molecular Weight: 150.166

* For research use only. Not for human or veterinary use.

3-Methylpentanedioic--d4 Acid - 1219798-68-1

Specification

CAS No. 1219798-68-1
Molecular Formula C6H10O4
Molecular Weight 150.166
IUPAC Name 2,2,4,4-tetradeuterio-3-methylpentanedioic acid
Standard InChI InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2
Standard InChI Key XJMMNTGIMDZPMU-RRVWJQJTSA-N
SMILES CC(CC(=O)O)CC(=O)O

Introduction

Fundamental Characteristics of 3-Methylpentanedioic-d4 Acid

3-Methylpentanedioic-d4 Acid is a deuterium-labeled version of 3-methylpentanedioic acid (also called 3-methylglutaric acid), which is a dicarboxylic organic acid. The compound features specific deuterium labeling at positions 2,2,4,4, replacing hydrogen atoms with deuterium atoms at these sites. 3-Methylglutaric acid itself is recognized as a leucine metabolite and is associated with specific enzyme deficiencies in the leucine metabolic pathway, including 3-hydroxy-3-methylglutaryl CoA lyase (HMGCL) and 3-methylglutaconyl CoA hydratase (AUH) . The deuterated version maintains the same chemical reactivity profile but provides distinguishable mass spectral properties, making it valuable for analytical applications.

Nomenclature and Identification

The compound has several systematic names and identifiers that are used in scientific and commercial contexts:

  • IUPAC name: 2,2,4,4-tetradeuterio-3-methylpentanedioic acid

  • Common name: 3-Methylglutaric acid-d4

  • CAS Number: 1219798-68-1

  • Unlabelled CAS Number: 626-51-7

Chemical Properties and Structure

3-Methylpentanedioic-d4 Acid possesses distinctive chemical properties that make it valuable for analytical and research applications. Its structure includes a methyl group at the third position of a pentanedioic acid backbone, with four deuterium atoms strategically positioned at the 2,2,4,4 locations.

Physical and Chemical Properties

The compound exhibits the following physical and chemical properties:

PropertyValueSource
Molecular FormulaC6D4H6O4
Molecular Weight150.1659 g/mol
Accurate Mass150.083
Density1.2±0.1 g/cm³
Boiling Point299.0±13.0 °C at 760 mmHg
Storage TemperatureRoom Temperature
Shipping TemperatureRoom Temperature
Physical StateNeat (likely a solid or viscous liquid)
Purity98 atom % D, min 98% Chemical Purity

Structural Representation

The structure of 3-Methylpentanedioic-d4 Acid can be represented in various formats used in chemical informatics:

  • SMILES notation: [2H]C([2H])(C(C)C([2H])([2H])C(=O)O)C(=O)O

  • InChI: InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2

The molecule consists of a central carbon chain with carboxylic acid groups at both ends and a methyl branch at the third carbon. The deuterium atoms replace the hydrogen atoms at positions 2 and 4, with two deuterium atoms at each position, resulting in the tetradeuterated form.

Applications in Research and Analysis

3-Methylpentanedioic-d4 Acid serves several important functions in scientific research and analytical chemistry.

Use as an Analytical Standard

As a stable isotope-labeled compound, 3-Methylpentanedioic-d4 Acid is primarily used as an analytical standard in various analytical techniques:

  • Mass spectrometry: The deuterium labeling creates a mass shift that allows for precise quantification and identification

  • Metabolomic studies: Used as an internal standard for the analysis of metabolic profiles

  • Pharmaceutical analysis: Applied in drug metabolism studies and quality control

Metabolic Research Applications

Given that 3-methylglutaric acid is a leucine metabolite associated with specific enzyme deficiencies, its deuterated form likely plays a role in research related to:

  • Investigating leucine metabolism disorders

  • Studying the enzymatic pathways involving 3-hydroxy-3-methylglutaryl CoA lyase (HMGCL) and 3-methylglutaconyl CoA hydratase (AUH)

  • Tracing metabolic pathways using stable isotope labeling approaches

Biochemical Significance

The biological and biochemical importance of 3-Methylpentanedioic-d4 Acid is primarily derived from its unlabeled counterpart, 3-methylglutaric acid.

Relationship to Leucine Metabolism

3-Methylglutaric acid is described as a leucine metabolite and is associated with two distinct leucine pathway enzyme deficiencies:

  • 3-Hydroxy-3-methylglutaryl CoA lyase (HMGCL) deficiency

  • 3-Methylglutaconyl CoA hydratase (AUH) deficiency

These enzyme deficiencies are associated with organic acidurias, which are metabolic disorders characterized by increased excretion of specific organic acids in urine due to disrupted metabolic pathways.

Analytical Methods and Detection

Due to its deuterium labeling, 3-Methylpentanedioic-d4 Acid exhibits distinctive analytical properties that facilitate its detection and measurement.

Chemical Derivatization

Chemical derivatization can enhance the detectability of carboxylic acids like 3-Methylpentanedioic-d4 Acid in certain analytical scenarios. The search results mention several derivatives of the non-deuterated 3-methylpentanedioic acid:

  • TBDMS (tert-butyldimethylsilyl) derivatives

  • Various esters, including diallyl, dipropyl, and other diesters

These derivatization approaches could potentially be applied to the deuterated version as well for improved analysis.

Comparison with Non-Deuterated Analog

Comparing 3-Methylpentanedioic-d4 Acid with its non-deuterated counterpart provides insights into the effect of deuterium labeling on physical and chemical properties.

Physical and Chemical Property Differences

Deuteration can influence various physical and chemical properties:

  • Increased molecular weight (150.1659 g/mol for the deuterated version compared to approximately 146.14 g/mol for the non-deuterated form)

  • Potential differences in boiling and melting points (the boiling point of the non-deuterated form is reported as 299.0±13.0 °C at 760 mmHg)

  • Slight differences in reaction rates due to the kinetic isotope effect

These differences, while subtle, are important considerations for analytical applications.

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